molecular formula C24H25NO5 B5530219 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5530219
M. Wt: 407.5 g/mol
InChI Key: SCSVAMRECPYAAV-UHFFFAOYSA-N
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Description

Introduction This compound is a quinoline derivative, a class of compounds known for their broad spectrum of biological activities and pharmaceutical applications. Quinolines and their derivatives have been extensively studied due to their potential in medicinal chemistry.

Synthesis Analysis Several methods have been developed for synthesizing quinoline derivatives. Mizuno et al. (2006) presented efficient syntheses of similar quinoline compounds using methanesulfonyl as a protective group for Friedel–Crafts reaction, enabling simpler synthetic routes in high yield (Mizuno et al., 2006).

Molecular Structure Analysis The molecular structure of quinoline derivatives has been characterized using various techniques. For instance, Patel et al. (2022) reported a detailed analysis of the molecular structure of similar compounds using single-crystal XRD and DFT studies (Patel et al., 2022).

Chemical Reactions and Properties Quinoline derivatives undergo various chemical reactions, including cyclization, nitration, and bromination, as detailed by McOmine et al. (1969) and others in their studies on biphenylenes and related compounds (McOmine et al., 1969).

Physical Properties Analysis The physical properties of quinoline derivatives include their crystalline structure and solubility, which are crucial in determining their pharmaceutical applicability. The crystal structure and properties have been explored in studies like those conducted by Wang et al. (2009), who synthesized and characterized similar compounds (Wang et al., 2009).

Chemical Properties Analysis Quinoline derivatives exhibit diverse chemical properties, including reactivity and stability under different conditions. Sarma et al. (2007) explored the spectroscopic and electrochemical properties of similar compounds, providing insights into their reactivity and potential applications (Sarma et al., 2007).

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-28-20-7-5-4-6-16(20)17-13-23(27)25-18-10-15(11-19(26)24(17)18)14-8-9-21(29-2)22(12-14)30-3/h4-9,12,15,17H,10-11,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSVAMRECPYAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4OC)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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